Etodolac methyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

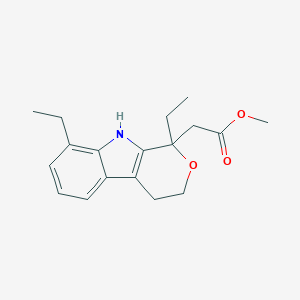

methyl 2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-4-12-7-6-8-13-14-9-10-22-18(5-2,11-15(20)21-3)17(14)19-16(12)13/h6-8,19H,4-5,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRWJZHQYUTACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60881392 | |

| Record name | Etodolac methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122188-02-7 | |

| Record name | Methyl 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122188-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etodolac methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122188027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etodolac methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETODOLAC METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZJE4H85SV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Etodolac Methyl Ester: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of etodolac (B1671708) methyl ester, an important intermediate and reference standard in the pharmaceutical industry. Etodolac is a non-steroidal anti-inflammatory drug (NSAID) used for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[1][2][3] The methyl ester derivative is crucial for synthetic processes and as a reference compound in analytical studies.[][5][6]

Synthesis of Etodolac Methyl Ester

The synthesis of this compound can be achieved through several routes. The most common and direct method involves the esterification of etodolac. An alternative approach begins with the synthesis of the key intermediate, 7-ethyltryptophol, followed by a condensation reaction.

Method 1: Esterification of Etodolac

This method involves the direct reaction of etodolac with methanol (B129727) in the presence of an acid catalyst, typically concentrated sulfuric acid.[1]

Experimental Protocol:

-

Dissolve etodolac (0.021 moles, 6 g) in methanol (40 mL) in a 250 mL round-bottom flask with stirring until a clear solution is obtained.[1]

-

Cool the solution to 0°C using an ice bath.

-

Slowly add concentrated sulfuric acid (3 mL) dropwise while maintaining continuous stirring.[1]

-

Reflux the mixture with stirring at 75°C for 5 hours.[1]

-

Monitor the reaction completion using Thin Layer Chromatography (TLC) with a mobile phase of acetone: petroleum ether (5:5).[1]

-

After completion, cool the solution to room temperature and pour it over 75 mL of cold distilled water.[1]

-

Neutralize the excess acid by adding a saturated sodium bicarbonate solution (5% w/v), leading to the formation of a yellowish precipitate.[1]

-

Collect the precipitate by filtration, wash it with chilled distilled water, and dry it.

-

Recrystallize the crude product from ethanol (B145695) to yield pure this compound.[1]

Method 2: From 7-Ethyltryptophol

This synthetic route involves the reaction of 7-ethyltryptophol with methyl 3-oxopentanoate (B1256331).[7][8]

Experimental Protocol:

-

React 7-ethyltryptophol with methyl 3-oxopentanoate in a suitable solvent. While various solvents can be used, a mixture of a C1-C2 lower alcohol and a benzene-like compound has been reported.[9]

-

The reaction is carried out under acidic catalysis.[9] A patent describes using concentrated sulfuric acid in toluene (B28343) at 0-5°C.[10]

-

The molar ratio of reactants and catalyst is crucial for optimal yield, with a suggested ratio of 7-ethyl tryptophol: 3-oxopentanoic acid methyl ester: acid being 1: (1.2–1.5): (3–4).[9]

-

The reaction to prepare this compound is typically run at 0°C for 1.5 hours.[7]

-

After the reaction is complete, the acid layer is separated. The organic phase is neutralized with a base, concentrated, and the final product is obtained by recrystallization.[9][10]

Synthesis Pathway Diagram:

Caption: Synthesis pathways for this compound.

Physicochemical and Spectroscopic Characterization

The synthesized this compound is typically a yellowish or white solid.[1][11] Its identity and purity are confirmed through various analytical techniques.

Experimental Protocols for Characterization:

-

Melting Point: Determined using a capillary tube method on a calibrated melting point apparatus.[1]

-

Infrared (IR) Spectroscopy: An IR spectrum is recorded using a KBr disc method on an FTIR spectrophotometer.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded on a spectrophotometer (e.g., 300 MHz) using a suitable deuterated solvent, such as DMSO-d6.[1]

-

Elemental Analysis (CHN): Performed on an elemental analyzer to determine the percentage composition of carbon, hydrogen, and nitrogen.[1]

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound.

Characterization Data Summary:

| Parameter | Observed Value | Reference |

| Physical Appearance | Yellowish powder / White Solid | [1][11] |

| Yield | 67% (Method 1) | [1] |

| 63.0% (Method 2, two steps) | [7] | |

| Melting Point | 128-130°C | [1] |

| Molecular Formula | C₁₈H₂₃NO₃ | [11][12] |

| Molecular Weight | 301.38 g/mol | [11][12] |

| TLC (Rf) | 0.78 (Acetone: Petroleum Ether 5:5) | [1] |

Spectroscopic Data Summary:

| Technique | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Assignment | Reference |

| FT-IR (KBr) | 3379 | N-H stretching of Indole | [1] |

| 3062 | Aromatic C-H stretching | [1] | |

| 2968 | Asymmetric C-H stretching of CH₃ and CH₂ | [1] | |

| 2875 | Symmetric C-H stretching of CH₃ and CH₂ | [1] | |

| 1709 | C=O stretching of ester | [1] | |

| 1236 | C-O-C stretching of ether | [1] | |

| ¹H NMR | Data not fully available in search results | ||

| ¹³C NMR | Data not fully available in search results |

Characterization Workflow Diagram:

Caption: Workflow for the characterization of this compound.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | 122188-02-7 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. jetir.org [jetir.org]

- 9. CN101077872A - Method for preparing this compound - Google Patents [patents.google.com]

- 10. US6066741A - Process for the preparation of etodolac - Google Patents [patents.google.com]

- 11. guidechem.com [guidechem.com]

- 12. Methyl 1,8-diethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole-1-acetate | C18H23NO3 | CID 527310 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Etodolac Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etodolac methyl ester, with the chemical formula C₁₈H₂₃NO₃, is a significant derivative of the non-steroidal anti-inflammatory drug (NSAID) Etodolac.[1][2] It serves primarily as a key intermediate in the synthesis of Etodolac and its analogues, making a thorough understanding of its physicochemical properties essential for researchers and professionals in drug development and organic synthesis.[3][4] This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a visual representation of its synthetic pathway.

Physicochemical Properties

The physicochemical properties of this compound have been determined through a combination of experimental measurements and computational predictions. These properties are crucial for its handling, characterization, and further chemical modifications.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₃NO₃ | [1][2][5] |

| Molar Mass | 301.38 g/mol | [2][6][7] |

| Appearance | White to Off-White/Yellowish Solid/Powder | [7][8] |

| Melting Point | 128-130 °C, 130-132 °C | [9] |

| Boiling Point | 447.4 °C at 760 mmHg (Predicted) | [5][7] |

| Density | 1.132 g/cm³ (Predicted) | [5][7] |

| Solubility | Slightly soluble in Chloroform and Methanol (B129727). Soluble in Methanol-DMSO. | [6] |

| logP (Octanol-Water Partition Coefficient) | 3.1 (XLogP3), 3.47140 (Calculated) | [2][7] |

| pKa | 16.82 ± 0.40 (Predicted) | |

| Refractive Index | 1.566 (Predicted) | [5][7] |

| Flash Point | 224.4 °C (Predicted) | [5][7] |

| Vapor Pressure | 3.37E-08 mmHg at 25°C (Predicted) | [7] |

Experimental Protocols

Detailed methodologies are critical for the replication of synthesis and characterization of this compound.

Synthesis of this compound from Etodolac

This protocol is adapted from the method described by Hassan and Sarsam (2019).[10]

Materials:

-

Etodolac

-

Methanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (5% w/v)

-

Distilled Water

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Thin Layer Chromatography (TLC) apparatus

-

TLC plates (Silica gel)

-

Developing solvent system: Acetone:Petroleum Ether (5:5)

Procedure:

-

In a 250 mL round-bottom flask, dissolve 0.021 moles (approximately 6g) of Etodolac in 40 mL of methanol with stirring until a clear solution is obtained.[10]

-

Cool the solution to 0°C using an ice bath.[10]

-

Slowly add 3 mL of concentrated sulfuric acid dropwise to the cooled solution with continuous stirring.[10]

-

Fit the flask with a reflux condenser and heat the mixture to 75°C with continuous stirring for 5 hours.[10]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with an Acetone:Petroleum Ether (5:5) solvent system. The reaction is complete when the spot corresponding to Etodolac has disappeared.[10]

-

After completion, allow the reaction mixture to cool to room temperature.[10]

-

Pour the cooled solution into 75 mL of cold distilled water.[10]

-

Neutralize the excess acid by adding a saturated sodium bicarbonate solution (5% w/v) until the effervescence ceases. A yellowish precipitate of this compound will form.[10]

-

Collect the precipitate by filtration, wash it with chilled distilled water, and dry it.[10]

-

For further purification, recrystallize the crude product from ethanol.[10]

Characterization by High-Performance Liquid Chromatography (HPLC)

This protocol is based on the method developed by Kosović et al. (2017) for monitoring the synthesis of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

Column: Waters Symmetry Shield™ RP18 (250 mm × 4.6 mm; 5 μm particle size)[11]

-

Mobile Phase: Acetonitrile (B52724) and ultra-pure water (55:45, v/v)[11]

-

Flow Rate: 1.6 mL/min[11]

-

Injection Volume: 7 µL[11]

-

Column Temperature: 25 °C[11]

-

Detection Wavelength: 225 nm[11]

Procedure:

-

Prepare the mobile phase by mixing acetonitrile and ultra-pure water in a 55:45 volume ratio. Degas the mobile phase before use.

-

Prepare a standard solution of this compound in a suitable solvent (e.g., the mobile phase).

-

Set up the HPLC system with the specified parameters.

-

Inject the standard solution to determine the retention time of this compound.

-

Dissolve the synthesized product in the mobile phase and inject it into the HPLC system to check for purity and quantify the product.

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound, as reported by Hassan and Sarsam (2019), shows characteristic absorption bands.[10]

-

ν(N-H) of Indole: 3379 cm⁻¹

-

ν(C-H) aromatic: 3062 cm⁻¹

-

ν(C-H) asymmetric of CH₃ and CH₂: 2968 cm⁻¹

-

ν(C-H) symmetric of CH₃ and CH₂: 2875 cm⁻¹

-

ν(C=O) of ester: 1709 cm⁻¹

-

ν(C-O-C) of ether: 1236 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data for this compound were acquired in CDCl₃ using tetramethylsilane (B1202638) (TMS) as an internal standard.[11]

¹H NMR (400 MHz, CDCl₃):

-

δ 9.05 (br s, 1H, N-H)

-

δ 7.36 (dd, 1H, J = 1.2 Hz, J = 7.5 Hz, Ar-H)

-

δ 7.08-6.99 (m, 2H, Ar-H)

-

δ 4.08-3.89 (m, 2H, -O-CH₂-)

-

δ 3.71 (s, 3H, -O-CH₃)

-

δ 2.91-2.73 (m, 4H, Ar-CH₂- and -CH₂-CH₂-O-)

-

δ 2.65-2.50 (m, 2H, -CH₂-COO-)

-

δ 1.34 (t, 3H, J = 7.6 Hz, Ar-CH₂-CH₃)

-

δ 0.95 (t, 3H, J = 7.4 Hz, C-CH₂-CH₃)

¹³C NMR (100 MHz, CDCl₃):

-

δ 172.5 (-COO-)

-

δ 138.1, 131.8, 128.5, 121.2, 118.8, 110.1 (Aromatic C)

-

δ 79.9 (C-O-C)

-

δ 64.9 (-O-CH₂)

-

δ 51.9 (-O-CH₃)

-

δ 41.8, 32.5, 29.8, 23.3, 21.9, 14.1, 8.5 (Aliphatic C)

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the synthetic pathway for producing this compound from 7-ethyltryptophol, a common industrial precursor.

Experimental Protocol Workflow

This diagram outlines the key steps in the experimental characterization of synthesized this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 1,8-diethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole-1-acetate | C18H23NO3 | CID 527310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 122188-02-7 [chemnet.com]

- 6. allmpus.com [allmpus.com]

- 7. lookchem.com [lookchem.com]

- 8. Page loading... [guidechem.com]

- 9. 122188-02-7 this compound AKSci F471 [aksci.com]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. hrcak.srce.hr [hrcak.srce.hr]

Etodolac and its Methyl Ester: A Technical Guide on the Mechanism of Action as a Non-Steroidal Anti-Inflammatory Drug (NSAID)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etodolac (B1671708) is a well-established non-steroidal anti-inflammatory drug (NSAID) belonging to the pyranocarboxylic acid class, recognized for its anti-inflammatory, analgesic, and antipyretic properties.[1] Its therapeutic effects are primarily attributed to the inhibition of prostaglandin (B15479496) synthesis through the selective blockade of the cyclooxygenase-2 (COX-2) enzyme.[2][3][4] This selective action is believed to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[3] Etodolac is administered as a racemic mixture, with the S-enantiomer being the pharmacologically active component responsible for COX inhibition.[1][5] While etodolac methyl ester is a known derivative, often synthesized as an intermediate, its direct anti-inflammatory activity is reported to be minimal, as esterification of the carboxylic acid moiety, crucial for NSAID activity, generally leads to inactivation.[6][7] This guide provides a comprehensive overview of the mechanism of action of etodolac, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism of action of etodolac as an NSAID is its ability to inhibit the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthase (PTGS).[8] COX enzymes catalyze the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[9] There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that mediate essential physiological functions, including gastrointestinal cytoprotection, platelet aggregation, and renal blood flow.[3]

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines, and growth factors. The prostaglandins produced by COX-2 are primarily involved in the pathological processes of inflammation and pain.[3]

Etodolac exhibits a preferential inhibition of COX-2 over COX-1.[2][3][4] By selectively targeting COX-2, etodolac effectively reduces the production of pro-inflammatory prostaglandins at the site of inflammation, thereby exerting its therapeutic effects while minimizing the adverse effects associated with the inhibition of COX-1's homeostatic functions.[3] The S-enantiomer of etodolac is the active form that binds to the upper portion of the active site of the COX enzyme, preventing arachidonic acid from accessing it.[5][6]

Signaling Pathway of Etodolac's Anti-Inflammatory Action

The following diagram illustrates the signaling pathway from inflammatory stimuli to the production of prostaglandins and the inhibitory action of etodolac.

Caption: Etodolac's inhibition of the COX-2 pathway.

Quantitative Data: COX-1 and COX-2 Inhibition

The selectivity of etodolac for COX-2 over COX-1 has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a drug in inhibiting a specific biological or biochemical function.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Assay System |

| Etodolac | >100[3] | 53[3] | >1.9[3] | Human Peripheral Monocytes |

| Etodolac | - | - | 2.4[10] | Human Whole Blood Assay |

Note: A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2. Data for this compound is not available in the reviewed literature, and structure-activity relationship studies suggest it is likely inactive.[6]

This compound: A Note on Activity

This compound is a derivative of etodolac where the carboxylic acid group is esterified.[8] While it is a key intermediate in the synthesis of other etodolac derivatives, its own anti-inflammatory activity is considered to be negligible.[7] The free carboxylic acid moiety is a critical structural feature for the activity of most NSAIDs, as it is involved in the binding to the active site of the COX enzyme.[6] Structure-activity relationship (SAR) studies on pyranocarboxylic acids, the class to which etodolac belongs, have indicated that ester or amide derivatives of the acetic acid side chain lead to inactivation of the drug.[6] Therefore, this compound is likely a prodrug at best, requiring in vivo hydrolysis to the active etodolac acid to exert any significant anti-inflammatory effect. However, no direct evidence of this conversion or subsequent activity has been found in the reviewed literature.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of a test compound against COX-1 and COX-2.[11][12]

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compound (e.g., Etodolac) dissolved in a suitable solvent (e.g., DMSO)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

96-well microplate

-

Microplate reader

Workflow Diagram:

References

- 1. drugs.com [drugs.com]

- 2. pedworld.ch [pedworld.ch]

- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. avmajournals.avma.org [avmajournals.avma.org]

An In-depth Technical Guide on the Biological Activity of Etodolac Methyl Ester Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Etodolac (B1671708), a nonsteroidal anti-inflammatory drug (NSAID), is recognized for its preferential inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[1][2][3][4] To enhance its therapeutic profile and explore new biological activities, derivatization of its carboxylic acid group has been a key area of research. This technical guide focuses on the synthesis and biological evaluation of etodolac methyl ester and its subsequent derivatives. It details their anti-inflammatory and emerging anticancer properties, providing comprehensive experimental protocols, quantitative activity data, and visual representations of key molecular pathways and experimental workflows.

Introduction to Etodolac and its Derivatives

Etodolac is a pyranocarboxylic acid derivative used for managing pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[5][6][7] Its primary mechanism of action involves the selective inhibition of COX-2, which is responsible for the synthesis of pro-inflammatory prostaglandins (B1171923).[1][7][8] This selectivity is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1][4]

Modification of the carboxylic acid moiety of etodolac, often by esterification to form the methyl ester, is a common first step in synthesizing a diverse range of derivatives, including hydrazones, triazoles, and thioethers.[2][9][10][11] This strategy aims to modulate the parent drug's pharmacokinetic properties and to discover novel biological activities, most notably in the realm of oncology.

Core Biological Activities

Anti-inflammatory and Analgesic Activity

The foundational activity of etodolac and its derivatives stems from the inhibition of prostaglandin (B15479496) synthesis. Prostaglandins are key mediators of inflammation, pain, and fever.[6] By blocking the COX-2 enzyme, these compounds effectively reduce the production of prostaglandins at the site of inflammation.[1]

Several studies have synthesized hydrazone derivatives from this compound and confirmed that they retain significant anti-inflammatory effects, often comparable to the parent drug, as evaluated by in vivo models such as egg white-induced paw edema in rats.[9]

Table 1: Anti-inflammatory Activity of Etodolac Hydrazone Derivatives

| Compound | Dose (mg/kg) | Max % Inhibition of Edema |

| Etodolac (Standard) | 10 | 55.1% |

| Derivative P1 | 16.20 | 52.5% |

| Derivative P2 | 15.68 | 49.1% |

| Derivative P3 | 13.59 | 50.8% |

| (Data synthesized from descriptive reports indicating comparable activity[9]) |

Anticancer Activity

A growing body of evidence highlights the potential of etodolac derivatives as anticancer agents.[2][10][11][12] These compounds have demonstrated cytotoxic and pro-apoptotic effects across various cancer cell lines, often at concentrations significantly lower than the parent drug. The mechanisms are multifaceted, extending beyond COX-2 inhibition to include the induction of apoptosis through caspase activation and the inhibition of other crucial cellular enzymes.[10][11]

Studies investigating hydrazone (SGK 206) and triazole (SGK 242) derivatives of etodolac have shown potent anti-proliferative effects on PC-3 (prostate cancer) and HT-29 (colorectal carcinoma) cell lines.[2]

Table 2: In Vitro Anticancer Activity (IC50) on PC-3 and HT-29 Cell Lines

| Compound | Cell Line | IC50 Value (µM) |

| SGK 206 (Hydrazone) | PC-3 | 40 |

| SGK 242 (Triazole) | PC-3 | 25 |

| SGK 206 (Hydrazone) | HT-29 | ~50 |

| SGK 242 (Triazole) | HT-29 | ~50 |

| (Data extracted from a 2018 study by Gürsoy et al.[2]) |

Hydrazone (SGK 206) and thiazolidinone (SGK 217) derivatives have also been evaluated against breast cancer cell lines MCF-7 and MDA-MB-231. These derivatives induced apoptosis at low micromolar concentrations, demonstrating significantly greater potency than etodolac itself.[11]

Table 3: In Vitro Anticancer Activity (IC50) on Breast Cancer Cell Lines

| Compound | Cell Line | IC50 Value (µM) |

| SGK 206 (Hydrazone) | MCF-7 | 45.3 |

| SGK 206 (Hydrazone) | MDA-MB-231 | 12.5 |

| SGK 217 (Thiazolidinone) | MCF-7 | 25.4 |

| SGK 217 (Thiazolidinone) | MDA-MB-231 | 22.3 |

| (Data extracted from a 2023 study by Ozsavci et al.[11]) |

A series of etodolac-thioether derivatives were synthesized and tested for their ability to inhibit methionine aminopeptidase (B13392206) (Type II), a target for cancer therapy. Certain compounds showed potent activity against ovarian (SKOV3) and prostate (PC3) cancer cells.[10]

Table 4: In Vitro Anticancer Activity (IC50) of Etodolac-Thioether Derivatives

| Compound | Cell Line | IC50 Value (µM) |

| 5d | SKOV3 | 7.22 |

| 5h | SKOV3 | 5.10 |

| 5s | PC3 | 3.10 |

| 5v | PC3 | 4.00 |

| (Data extracted from a 2018 study by Mohammadi et al.[10]) |

Mechanisms of Action

Inhibition of Prostaglandin Synthesis

The primary anti-inflammatory mechanism for etodolac and its derivatives is the inhibition of the COX-2 enzyme. This prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins and thromboxanes.

References

- 1. What is the mechanism of Etodolac? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] Etodolac: An overview of a selective COX-2 inhibitor | Semantic Scholar [semanticscholar.org]

- 4. Etodolac: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Etodolac - Wikipedia [en.wikipedia.org]

- 7. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. jetir.org [jetir.org]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. Synthesis, anticancer activity, and molecular modeling of etodolac-thioether derivatives as potent methionine aminopeptidase (type II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological Activities of Etodolac‐Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF‐7 and MDA‐MB‐231 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel etodolac derivatives as eukaryotic elongation factor 2 kinase (eEF2K) inhibitors for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: In Vitro Evaluation of Etodolac Methyl Ester's Anti-Inflammatory Activity

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical guide on the in vitro methodologies used to evaluate the anti-inflammatory properties of Etodolac methyl ester. Etodolac is a well-established non-steroidal anti-inflammatory drug (NSAID) recognized for its selective inhibition of cyclooxygenase-2 (COX-2).[1][2] This guide details the core experimental protocols, presents a framework for quantitative data analysis, and illustrates the key biological pathways involved. The primary focus is on three critical in vitro assays: COX enzyme inhibition, nitric oxide (NO) production, and pro-inflammatory cytokine (TNF-α and IL-6) suppression. The methodologies and data structures provided herein are intended to serve as a robust resource for researchers engaged in the preclinical assessment of novel anti-inflammatory compounds.

Introduction

Etodolac is a pyranocarboxylic acid derivative that functions as a potent non-steroidal anti-inflammatory drug (NSAID).[3] It is primarily used for managing pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1][4] The principal mechanism of action for Etodolac involves the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[2][3] Notably, Etodolac exhibits a preferential selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform, which may contribute to a more favorable gastrointestinal side effect profile compared to non-selective NSAIDs.[2]

The modification of Etodolac's carboxylic acid group, such as through esterification to form this compound, is a common strategy in medicinal chemistry to alter a drug's physicochemical properties. While some studies suggest that ester derivatives can inactivate the parent drug, a thorough in vitro evaluation is essential to characterize the anti-inflammatory potential of such analogs.[1] This whitepaper outlines the standard in vitro assays required to comprehensively assess the anti-inflammatory activity of this compound.

Core Anti-Inflammatory Signaling Pathways

The anti-inflammatory action of NSAIDs like Etodolac and its derivatives is primarily mediated through the modulation of specific signaling pathways. The two central pathways relevant to in vitro assessment are the Cyclooxygenase (COX) pathway and the lipopolysaccharide (LPS)-induced pro-inflammatory cascade in macrophages.

Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.[5] Etodolac's therapeutic effect stems from its ability to block this enzymatic activity.[1]

LPS-Induced Pro-Inflammatory Pathway

In immune cells like macrophages, bacterial lipopolysaccharide (LPS) acts as a potent stimulus that triggers a signaling cascade, primarily through Toll-like receptor 4 (TLR4). This leads to the activation of transcription factors such as NF-κB, which in turn upregulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

References

- 1. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. What is the mechanism of Etodolac? [synapse.patsnap.com]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. Etodolac - Wikipedia [en.wikipedia.org]

- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel Etodolac Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel derivatives of Etodolac (B1671708), a non-steroidal anti-inflammatory drug (NSAID). This document details experimental protocols, presents key quantitative data in a structured format, and visualizes relevant biological pathways to facilitate further research and development in this area.

Introduction to Etodolac and Its Derivatives

Etodolac, chemically (RS)-2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid, is a well-established NSAID primarily known for its preferential inhibition of cyclooxygenase-2 (COX-2).[1][2] This selective action reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs.[1] Beyond its anti-inflammatory properties, research has explored the potential of Etodolac and its derivatives in other therapeutic areas, notably as anticancer agents.[3][4] The pyrano[3,4-b]indole scaffold of Etodolac serves as a versatile template for the design and synthesis of novel compounds with diverse biological activities.[3] This guide focuses on the synthesis of three main classes of Etodolac derivatives: amides, hydrazones, and thioethers, and discusses their biological evaluation.

Synthesis of Novel Etodolac Derivatives

The synthesis of novel Etodolac derivatives primarily involves the modification of the carboxylic acid moiety. This section provides detailed protocols for the synthesis of amide, hydrazone, and thioether derivatives.

Synthesis of Etodolac Amide Derivatives

The synthesis of Etodolac amide derivatives is commonly achieved through the coupling of Etodolac's carboxylic acid with a variety of amines using a coupling agent.[5][6]

Experimental Protocol: General Procedure for Amide Synthesis using EDC

-

Activation of Carboxylic Acid: Dissolve Etodolac (1 equivalent) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt).[7] Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Coupling: To the activated Etodolac solution, add the desired amine (1.1 equivalents) and a base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (2 equivalents).[7]

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Characterization: Characterize the purified amide derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

A similar protocol can be followed using other coupling reagents like N,N′-Dicyclohexylcarbodiimide (DCC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU).[5][8]

Synthesis of Etodolac Hydrazone Derivatives

The synthesis of Etodolac hydrazone derivatives involves a two-step process starting from Etodolac.[9][10]

Experimental Protocol: Synthesis of Etodolac Hydrazide and Hydrazones

-

Esterification of Etodolac: Reflux a solution of Etodolac in methanol (B129727) with a catalytic amount of concentrated sulfuric acid for 4-6 hours to yield the methyl ester derivative.

-

Formation of Etodolac Hydrazide: Dissolve the Etodolac methyl ester in ethanol (B145695) and add an excess of hydrazine (B178648) hydrate. Reflux the mixture for 6-8 hours. After cooling, the Etodolac hydrazide precipitates and can be collected by filtration.[9]

-

Synthesis of Hydrazones: Dissolve the Etodolac hydrazide in a suitable solvent like ethanol. Add the desired aldehyde or ketone (1 equivalent) and a catalytic amount of glacial acetic acid. Reflux the mixture for 4-8 hours.[9][10]

-

Purification and Characterization: Cool the reaction mixture to allow the hydrazone derivative to crystallize. Collect the solid by filtration, wash with cold ethanol, and dry. Characterize the product using IR, ¹H NMR, and elemental analysis.[9][10]

Synthesis of Etodolac-Thioether Derivatives

The synthesis of Etodolac-thioether derivatives often involves the initial conversion of Etodolac to a triazole intermediate.[11]

Experimental Protocol: A Five-Step Synthesis of Etodolac-Thioether Derivatives

A multi-step synthesis is employed to generate Etodolac-thioether derivatives, which involves the formation of a 1,2,4-triazole (B32235) ring system followed by the introduction of the thioether linkage.[11]

-

Initial Steps: The synthesis begins with the conversion of Etodolac through a series of reactions to form a (R,S)-5-[(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-yl)methyl]-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione intermediate.[11]

-

Final Thioether Formation: The triazole-thione intermediate is then reacted with various substituted benzyl (B1604629) chlorides in the presence of a base to yield the final thioether derivatives.[11]

-

Purification and Characterization: The final products are purified by column chromatography and characterized by spectroscopic methods.[11]

Biological Evaluation of Novel Etodolac Derivatives

The synthesized Etodolac derivatives are evaluated for their biological activities, primarily focusing on their anti-inflammatory and anticancer properties.

In Vivo Anti-inflammatory Activity

The anti-inflammatory activity of the derivatives is often assessed using the carrageenan-induced paw edema model in rats.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

-

Animal Model: Use adult Wistar rats of either sex, weighing between 150-200g.

-

Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of the rats.

-

Drug Administration: Administer the test compounds (Etodolac derivatives) and a standard drug (e.g., Etodolac) orally or intraperitoneally at a specific dose 30-60 minutes before the carrageenan injection. A control group receives only the vehicle.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

In Vitro Anticancer Activity

The cytotoxic effects of the Etodolac derivatives against various cancer cell lines are commonly evaluated using the MTT assay.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Culture the desired cancer cell lines (e.g., PC-3, HT-29, MCF-7) in an appropriate medium supplemented with fetal bovine serum and antibiotics.[4]

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the Etodolac derivatives for 24, 48, or 72 hours. Include a vehicle control.[4]

-

MTT Incubation: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) values for each compound.[12]

Quantitative Data Summary

The following tables summarize the reported anticancer activities of various novel Etodolac derivatives.

Table 1: Anticancer Activity of Etodolac Hydrazone and Triazole Derivatives against Prostate (PC-3) and Colorectal (HT-29) Cancer Cell Lines [4]

| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| SGK 206 (Hydrazone derivative) | PC-3 | 24 | 40 |

| HT-29 | 24 | 70 | |

| SGK 242 (Triazole derivative) | PC-3 | 24 | 25 |

| HT-29 | 24 | 26 |

Table 2: Anticancer Activity of Etodolac-Thioether Derivatives against various Cancer Cell Lines [11]

| Compound | SKOV3 (IC₅₀ µM) | PC3 (IC₅₀ µM) |

| 5d | 7.22 | - |

| 5h | 5.10 | - |

| 5k | - | 8.18 |

| 5s | - | 3.10 |

| 5v | - | 4.00 |

Table 3: Anticancer Activity of Etodolac Hydrazone and Thiazolidinone Derivatives against Breast Cancer Cell Lines (24h incubation) [12]

| Compound | MCF-7 (IC₅₀ µM) | MDA-MB-231 (IC₅₀ µM) | L-929 (Control, IC₅₀ µM) |

| SGK 206 | 37 | - | 72 |

| SGK 217 | 18 | 36 | 72 |

Signaling Pathways and Experimental Workflows

COX-2 Signaling Pathway in Inflammation

Etodolac and its derivatives exert their anti-inflammatory effects primarily by inhibiting the COX-2 enzyme, which is a key player in the inflammatory cascade.

Caption: The COX-2 signaling pathway in inflammation and its inhibition by Etodolac derivatives.

eEF2K Signaling Pathway in Cancer

Some novel Etodolac derivatives have been investigated as inhibitors of eukaryotic elongation factor 2 kinase (eEF2K), a target in cancer therapy.[3][13]

Caption: The eEF2K signaling pathway in cancer and its modulation by novel Etodolac derivatives.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow from the synthesis of Etodolac derivatives to their biological evaluation.

Caption: General experimental workflow for the synthesis and evaluation of novel Etodolac derivatives.

References

- 1. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Novel etodolac derivatives as eukaryotic elongation factor 2 kinase (eEF2K) inhibitors for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Cancer Acitivity of Etodolac and Its Derivatives on Prostate and Colorectal Cancer Cell Lines [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. growingscience.com [growingscience.com]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, anticancer activity, and molecular modeling of etodolac-thioether derivatives as potent methionine aminopeptidase (type II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological Activities of Etodolac‐Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF‐7 and MDA‐MB‐231 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Eukaryotic elongation factor 2 kinase as a drug target in cancer, and in cardiovascular and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Etodolac Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etodolac, a non-steroidal anti-inflammatory drug (NSAID) of the pyranocarboxylic acid class, is a selective inhibitor of cyclooxygenase-2 (COX-2). Its therapeutic action stems from the inhibition of prostaglandin (B15479496) synthesis, which are key mediators of pain and inflammation. The structure of Etodolac features a carboxylic acid moiety, which is crucial for its activity but also contributes to gastrointestinal side effects. This has led to the exploration of Etodolac esters as prodrugs, aiming to mask the acidic group to mitigate gastric irritation while maintaining or enhancing anti-inflammatory efficacy. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Etodolac esters, detailing available biological data, experimental methodologies, and the underlying signaling pathways.

Structure-Activity Relationship (SAR) of Etodolac and its Derivatives

The core structure of Etodolac, a pyranocarboxylic acid, is fundamental to its anti-inflammatory activity. SAR studies on this class of compounds have revealed several key features:

-

The Carboxylic Acid Group: The free carboxylic acid is essential for the COX-inhibiting activity. General SAR studies on pyranocarboxylic acids indicate that ester or amide derivatives are often inactive in vitro. This suggests that Etodolac esters likely act as prodrugs, requiring in vivo hydrolysis to the active parent acid to exert their anti-inflammatory effects.

-

Substitution on the Pyran Ring: An alkyl group at the R1 position and an acetic acid function at the R2 position on the pyran ring are associated with increased anti-inflammatory activity.

-

Alkyl Chain Length: Increasing the length of the acid chain generally leads to inactive compounds. Similarly, α-methylacetic acid derivatives have been found to be inactive.

-

Aromatic Ring Substitution: Substitution at the 8th position of the aromatic ring is most beneficial for activity. Specifically, 8-ethyl and 8-n-propyl derivatives have shown significantly higher activity compared to a methyl substitution.

While a systematic quantitative SAR study on a series of Etodolac esters with varying ester moieties is not extensively available in the reviewed literature, studies on various derivatives, such as hydrazones and phytophenol esters, provide valuable insights into the impact of modifying the carboxylic acid group.

Data Presentation: Biological Activity of Etodolac Derivatives

The following tables summarize the available quantitative data on the anti-inflammatory and analgesic activities of various Etodolac derivatives. It is important to note that this data is primarily from in vivo studies, reflecting the prodrug nature of these compounds.

| Derivative | Animal Model | Assay | Dose | % Inhibition of Paw Edema | Ulcer Index | Reference |

| Etodolac | Rat | Carrageenan-induced paw edema | 10 mg/kg | 90.33 | High | [1] |

| Thymol (B1683141) Ester of Etodolac | Rat | Carrageenan-induced paw edema | Molar equivalent to 10 mg/kg Etodolac | 94.68 | Low | [1] |

| Etodolac Hydrazone (P1) | Rat | Egg white-induced paw edema | 16.20 mg/kg | Comparable to Etodolac | Not Reported | [2][3] |

| Etodolac Hydrazone (P2) | Rat | Egg white-induced paw edema | 15.68 mg/kg | Comparable to Etodolac | Not Reported | [2][3] |

| Etodolac Hydrazone (P3) | Rat | Egg white-induced paw edema | 13.59 mg/kg | Comparable to Etodolac | Not Reported | [2][3] |

| Etodolac-Vanillin Ester | Rat | Carrageenan-induced paw edema | Molar equivalent to Etodolac | 81.94 | Low | |

| Etodolac-Umbelliferone Ester | Rat | Carrageenan-induced paw edema | Molar equivalent to Etodolac | Improved vs. Etodolac | Low | |

| Etodolac-Sesamol Ester | Rat | Carrageenan-induced paw edema | Molar equivalent to Etodolac | Improved vs. Etodolac | Low | |

| Etodolac-Syringaldehyde Ester | Rat | Carrageenan-induced paw edema | Molar equivalent to Etodolac | 70.27 (analgesic) | Low |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the study of Etodolac esters.

Synthesis of Etodolac Esters (General Procedure)

The synthesis of Etodolac esters is typically achieved through esterification of the carboxylic acid group of Etodolac. A common method is the Steglich esterification.

Example: Synthesis of Thymol Ester of Etodolac [1]

-

Reactants: Etodolac, thymol, N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.

-

Solvent: Dichloromethane (DCM).

-

Procedure:

-

Etodolac and thymol are dissolved in DCM.

-

The solution is cooled in an ice bath.

-

DCC and DMAP are added to the solution.

-

The reaction mixture is stirred at room temperature for a specified period.

-

The resulting precipitate of dicyclohexylurea is filtered off.

-

The filtrate is washed with dilute acid, base, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure to yield the crude ester.

-

-

Purification: The crude product is purified by column chromatography.

-

Characterization: The structure of the synthesized ester is confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds.

-

Animals: Wistar albino rats of either sex are typically used.

-

Procedure:

-

Animals are fasted overnight before the experiment.

-

The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

-

The test compounds (Etodolac esters) or the standard drug (Etodolac) are administered orally or intraperitoneally at a predetermined dose.

-

After a specific time (usually 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw to induce inflammation.

-

The paw volume is measured again at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis:

-

The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

In Vitro COX Inhibition Assay

While specific data for Etodolac esters is limited, the general methodology for assessing COX-1 and COX-2 inhibition is well-established. An ELISA-based method is commonly employed.

-

Enzymes: Ovine or human recombinant COX-1 and COX-2 enzymes.

-

Substrate: Arachidonic acid.

-

Procedure:

-

The assay is typically performed in a 96-well plate format.

-

The test compounds (Etodolac esters) at various concentrations are pre-incubated with the COX-1 or COX-2 enzyme in a buffer solution.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a specific time at 37°C.

-

The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Data Analysis:

-

The percentage of COX inhibition is calculated for each concentration of the test compound.

-

The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Mandatory Visualizations

Signaling Pathway of Etodolac's Anti-inflammatory Action

Caption: Etodolac selectively inhibits COX-2, reducing inflammatory prostaglandins.

Experimental Workflow for Synthesis and Evaluation of Etodolac Esters

Caption: Workflow for the synthesis and biological evaluation of Etodolac esters.

Conclusion

The esterification of Etodolac represents a promising prodrug strategy to mitigate its gastrointestinal side effects. The available data, primarily from in vivo studies, suggests that various Etodolac esters can retain or even enhance anti-inflammatory activity with a reduced ulcerogenic potential. The core principle of this approach relies on the in vivo hydrolysis of the ester to release the active parent drug, Etodolac. While a comprehensive quantitative SAR based on in vitro COX inhibition for a systematic series of Etodolac esters is currently lacking in the literature, the existing research provides a strong foundation for the continued development of safer and more effective anti-inflammatory agents based on the Etodolac scaffold. Future research should focus on systematic structural modifications of the ester moiety and their correlation with in vitro COX-1/COX-2 inhibitory activity to establish a more detailed and quantitative structure-activity relationship.

References

Spectroscopic and Analytical Characterization of Etodolac Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Etodolac (B1671708) methyl ester, an important derivative of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. This document details the experimental protocols for its synthesis and spectroscopic analysis, presents available data in a structured format, and illustrates the analytical workflow.

Physicochemical Properties

Etodolac methyl ester is a white solid with the following properties:

| Property | Value |

| Molecular Formula | C₁₈H₂₃NO₃[1][2][3][4][5] |

| Molecular Weight | 301.38 g/mol [1][2][3][4][5] |

| CAS Number | 122188-02-7[1][2][3][4][6] |

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals key functional groups present in the molecule. The data presented below was obtained from a KBr pellet.

| Wavenumber (cm⁻¹) | Assignment |

| 3381 | N-H stretching (indole) |

| 2966 | C-H stretching (aliphatic) |

| 1708 | C=O stretching (ester) |

| 1444 | C-H bending |

| 1315 | C-N stretching |

| 1236 | C-O-C stretching (ether) |

| 1175 | C-O stretching |

| 1078 | C-O stretching |

| 1016 | C-O stretching |

| 912 | C-H bending (out-of-plane) |

| 744 | C-H bending (aromatic) |

| (Data sourced from patent CN111303172A)[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and ester protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | m | 3H | Aromatic protons |

| ~8.0 | s | 1H | Indole N-H |

| ~4.0 | m | 2H | -O-CH₂- (pyran ring) |

| ~3.6 | s | 3H | -OCH₃ (ester) |

| ~2.5-3.0 | m | 4H | Ar-CH₂- and pyran ring protons |

| ~2.7 | q | 2H | -CH₂-CH₃ (ethyl group) |

| ~1.2 | t | 3H | -CH₂-CH₃ (ethyl group) |

| ~1.0-2.0 | m | 2H | -CH₂- (pyran ring) |

| ~0.9 | t | 3H | -CH₂-CH₃ (ethyl group) |

| (Predicted data based on chemical structure) |

2.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (ester) |

| ~120-140 | Aromatic carbons |

| ~110-120 | Aromatic carbons |

| ~70 | C-O (pyran ring) |

| ~51 | -OCH₃ (ester) |

| ~20-40 | Aliphatic carbons |

| ~10-15 | Aliphatic carbons |

| (Predicted data based on chemical structure) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The exact mass is 301.16779360.[1]

| m/z | Assignment |

| 301 | [M]⁺ (Molecular Ion) |

| 242 | [M - COOCH₃]⁺ |

| 228 | [M - CH₂COOCH₃]⁺ |

| Other fragments | Further fragmentation of the molecule |

| (Predicted data based on chemical structure) |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from Etodolac via Fischer esterification.[10] A general procedure is as follows:

-

Dissolution: Dissolve Etodolac in methanol (B129727).

-

Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux: Heat the mixture to reflux for several hours.

-

Work-up: After cooling, the reaction mixture is neutralized, and the product is extracted.

-

Purification: The crude product is purified by recrystallization or column chromatography.

An alternative method involves the reaction of 7-ethyltryptophol with methyl 3-oxopentanoate.[10]

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

3.2.2. IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

3.2.3. Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition: Introduce the sample into the ion source. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Data Processing: The detector records the abundance of each ion, and the data is presented as a mass spectrum (relative intensity vs. m/z).

Workflow and Logical Relationships

The characterization of this compound follows a logical workflow where the data from each spectroscopic technique provides complementary information to confirm the chemical structure.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. allmpus.com [allmpus.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 122188-02-7 [chemnet.com]

- 6. Methyl 1,8-diethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole-1-acetate | C18H23NO3 | CID 527310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN111303172A - Method for preparing this compound - Google Patents [patents.google.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Biological Effects of Racemic Etodolac Versus Its Enantiomers

For: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the distinct biological effects of racemic etodolac (B1671708) and its stereoisomers, (S)-etodolac and (R)-etodolac. The content delves into their mechanisms of action, pharmacokinetic profiles, and the experimental methodologies used to elucidate these properties.

Executive Summary

Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is prescribed as a racemic mixture.[1] The anti-inflammatory and analgesic properties of etodolac are primarily attributed to the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes.[2][3] The (R)-enantiomer is largely inactive against COX enzymes but exhibits other biological activities, including the inhibition of beta-catenin.[4][5] This guide will explore these differences in detail, supported by quantitative data and experimental protocols.

Differential Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of action for etodolac is the inhibition of COX enzymes, which are critical for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation.[3][6] The two main isoforms, COX-1 and COX-2, are differentially inhibited by the etodolac enantiomers.

-

(S)-Etodolac: This enantiomer is the biologically active form, responsible for the therapeutic effects of racemic etodolac.[1][3] It demonstrates preferential inhibition of COX-2 over COX-1.

-

(R)-Etodolac: This enantiomer is considered inactive as a COX inhibitor.[4][7]

Table 1: Comparative COX Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |

| Etodolac | >100[8] | 53[8] | 1.9[8] |

| Celecoxib | 82[8] | 6.8[8] | 12[8] |

| Diclofenac | 0.076[8] | 0.026[8] | 2.9[8] |

| Ibuprofen | 12[8] | 80[8] | 0.15[8] |

| Indomethacin | 0.0090[8] | 0.31[8] | 0.029[8] |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathways

The differential inhibition of COX isoforms by (S)-etodolac is central to its therapeutic action. By selectively targeting COX-2, which is upregulated during inflammation, (S)-etodolac reduces the production of pro-inflammatory prostaglandins while having a lesser effect on the constitutive COX-1, which is involved in gastrointestinal protection.

Caption: Differential COX Inhibition by Etodolac Enantiomers.

Pharmacokinetics

The pharmacokinetic properties of etodolac are characterized by stereoselectivity, with notable differences in the plasma concentrations and distribution of the two enantiomers.

-

Absorption: Etodolac is well-absorbed orally, with peak plasma concentrations reached within 1 to 2 hours.[9]

-

Distribution: The drug is highly bound to plasma proteins.[9] Interestingly, the plasma concentrations of the inactive (R)-enantiomer are approximately 10-fold higher than those of the active (S)-enantiomer.[9]

-

Metabolism: Etodolac undergoes extensive metabolism in the liver.[3] A key aspect of profen NSAIDs is chiral inversion, where the inactive R-enantiomer is converted to the active S-enantiomer.[10][11] However, etodolac does not appear to undergo this inversion in vivo.[1][12]

-

Excretion: The elimination half-life of etodolac is around 6 to 8 hours and is similar for both enantiomers.[9]

Table 2: Pharmacokinetic Parameters of Etodolac Enantiomers in Rats (20 mg/kg oral dose)

| Parameter | (S)-(+)-Etodolac | (R)-(-)-Etodolac |

| tmax (h) | 3.3 +/- 2.6 | 4 +/- 4 |

| Cmax (mg/L) | 29 +/- 6 | 97 +/- 14 |

| AUC0-t (h·mg/L) | 706 +/- 100 | 2940 +/- 400 |

| t1/2 (h) | 18 +/- 4 | 19.4 +/- 2.2 |

Data from a study in rats.[13]

Experimental Protocols

This protocol outlines a general method for determining the inhibitory activity of compounds against COX-1 and COX-2.

Objective: To determine the IC50 values of racemic etodolac and its enantiomers against COX-1 and COX-2.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human)

-

Arachidonic acid (substrate)

-

Hematin (cofactor)

-

L-epinephrine (cofactor)

-

N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

Procedure:

-

In a suitable reaction vessel, combine the assay buffer, hematin, and L-epinephrine.

-

Add the COX-1 or COX-2 enzyme to the mixture and incubate for a short period.

-

Add the test compound at various concentrations and pre-incubate for a specified time (e.g., 10 minutes at 37°C).

-

Initiate the reaction by adding arachidonic acid.

-

After a defined reaction time, add the colorimetric substrate.

-

Monitor the change in absorbance over time using a spectrophotometer to determine the reaction rate.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Caption: Experimental Workflow for COX Inhibition Assay.

Other Biological Effects

While COX inhibition is the primary mechanism, research has indicated other biological activities of the etodolac enantiomers.

-

(R)-Etodolac: Although inactive against COX enzymes, (R)-etodolac has been shown to inhibit Wnt signaling.[12] It is, in fact, a more potent inhibitor of this pathway than the (S)-enantiomer.[12] This finding suggests that (R)-etodolac may have therapeutic potential independent of its role in the racemic mixture.

Conclusion

The biological effects of racemic etodolac are a composite of the distinct activities of its (S) and (R) enantiomers. The anti-inflammatory and analgesic properties are almost exclusively due to the COX-2 preferential inhibition by (S)-etodolac. The (R)-enantiomer, while inactive as a COX inhibitor, exhibits other biological activities, such as the inhibition of Wnt signaling, which warrants further investigation. A comprehensive understanding of the stereospecific pharmacology of etodolac is essential for optimizing its therapeutic use and for the development of future chiral drugs with improved efficacy and safety profiles.

References

- 1. drugs.com [drugs.com]

- 2. The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Etodolac - Wikipedia [en.wikipedia.org]

- 5. Etodolac for Research|COX-2 Inhibitor|NSAID [benchchem.com]

- 6. What is the mechanism of Etodolac? [synapse.patsnap.com]

- 7. (-)-Etodolac | C17H21NO3 | CID 667528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pedworld.ch [pedworld.ch]

- 9. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chiral inversion - Wikipedia [en.wikipedia.org]

- 11. Chiral Inversion of Pharmaceutical Drugs - Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. R-etodolac is a more potent Wnt signaling inhibitor than enantiomer, S-etodolac - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic difference between S-(+)- and R-(-)-etodolac in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Etodolac Methyl Ester in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical manufacturing, the purity and reliability of intermediates are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Etodolac (B1671708) methyl ester (CAS 122188-02-7), a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, serves as a critical building block in the development of anti-inflammatory and analgesic therapies. This technical guide provides an in-depth analysis of Etodolac methyl ester, encompassing its synthesis, analytical characterization, and its integral role in the broader context of drug development.

Etodolac is a pyrano-indoleacetic acid derivative recognized for its preferential inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[1] The synthesis of Etodolac and its derivatives often proceeds through its methyl ester, highlighting the intermediate's significance. This guide will delve into the technical specifics of its synthesis, offering a comparative analysis of different methodologies and detailed experimental protocols. Furthermore, it will explore the downstream applications and the underlying biochemical pathways influenced by Etodolac, providing a comprehensive resource for professionals in the field.

Synthesis of this compound: A Comparative Overview

The synthesis of this compound is a well-documented process, with several methods reported in the literature. The primary approach involves the reaction of 7-ethyltryptophol with methyl 3-oxopentanoate. Variations in catalysts, solvents, and reaction conditions offer different advantages in terms of yield, purity, and environmental impact.

| Parameter | Method 1: Sulfuric Acid Catalysis[2] | Method 2: Trimethylhalosilane Catalysis[3][4] | Method 3: Mixed Solvent System[5] |

| Starting Materials | Etodolac, Methanol (B129727) | 7-ethyltryptophol, Methyl 3-oxopentanoate | 7-ethyltryptophol, 3-oxopentanoic acid methyl ester |

| Catalyst | Concentrated Sulfuric Acid | Trimethylhalosilane (e.g., trimethylchlorosilane) | Acid (e.g., sulfuric acid or oleum) |

| Solvent | Methanol | Methanol | C1-C2 lower alcohol and a benzene-like compound (e.g., toluene) |

| Reaction Temperature | 75°C (reflux)[2] | 20-25°C[4] | Not explicitly stated |

| Reaction Time | 5 hours[2] | Not explicitly stated | Not explicitly stated |

| Yield | 67%[2] | Up to 99.9%[3] | High yield claimed[5] |

| Key Advantages | Simple, common reagents | High yield, avoids strong and harmful acids like concentrated H2SO4, potential for mother liquor recycling to further increase yield.[3][4] | Improved yield and quality, reduced waste, suitable for industrial production.[5] |

| Key Disadvantages | Lower yield, use of corrosive and hazardous concentrated sulfuric acid. | Requires specialized reagents (trimethylhalosilane). | Requires a mixed solvent system which may complicate recovery and recycling. |

Experimental Protocols

Method 1: Synthesis of this compound via Sulfuric Acid Catalysis[2]

This protocol outlines the synthesis of this compound from Etodolac.

Materials:

-

Etodolac (0.021 moles, 6g)

-

Methanol (40 mL)

-

Concentrated Sulfuric Acid (3 mL)

-

250 mL round bottom flask

-

Stirring apparatus

-

Reflux condenser

-

Ice bath

-

Filtration apparatus

-

Chilled distilled water

-

Ethanol (B145695) for recrystallization

Procedure:

-

In a 250 mL round bottom flask, dissolve Etodolac (6g) in methanol (40 mL) with stirring until a clear solution is achieved.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add concentrated sulfuric acid (3 mL) dropwise to the cooled solution while maintaining continuous stirring.

-

After the addition of sulfuric acid, set up the apparatus for reflux and heat the mixture to 75°C with stirring for 5 hours.

-

Upon completion of the reaction, a yellowish precipitate of this compound will form.

-

Collect the precipitate by filtration.

-

Wash the collected precipitate with chilled distilled water.

-

Dry the precipitate and then recrystallize it from ethanol to obtain the purified product.

Expected Outcome:

-

Yellowish powder

-

Yield: 67%

-

Melting Point: 128-130°C

Method 2: High-Yield Synthesis of this compound using Trimethylhalosilane[3][4]

This protocol describes a high-yield synthesis method that avoids the use of concentrated sulfuric acid.

Materials:

-

7-ethyltryptophol

-

Methyl 3-oxopentanoate

-

Methanol

-

Trimethylhalosilane (e.g., trimethylchlorosilane or trimethylbromosilane)

-

Reaction vessel

-

Stirring apparatus

-

Cooling and filtration apparatus

-

5% Sodium bicarbonate solution

-

Water

Procedure:

-

In a suitable reaction vessel, mix 7-ethyltryptophol, methyl 3-oxopentanoate, trimethylhalosilane, and methanol.

-